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ACY-775: A Targeted Approach to Neurological
and Psychiatric Disorders
An In-depth Comparison of the Novel HDAC6 Inhibitor Against Established Therapies for

Charcot-Marie-Tooth Disease and Depression

For Immediate Release

CAMBRIDGE, Mass. – December 20, 2025 – In the landscape of drug discovery, the selective

histone deacetylase 6 (HDAC6) inhibitor, ACY-775, is emerging as a promising therapeutic

candidate for neurological and psychiatric conditions. This guide provides a comprehensive

evaluation of ACY-775's therapeutic potential in Charcot-Marie-Tooth (CMT) disease and

depression, comparing its preclinical performance with established treatments. The following

analysis is intended for researchers, scientists, and drug development professionals, offering a

detailed look at the experimental data and methodologies that underpin the current

understanding of ACY-775.

Mechanism of Action: A Focus on HDAC6
ACY-775 is a potent and selective inhibitor of HDAC6, an enzyme primarily located in the

cytoplasm that plays a crucial role in various cellular processes by removing acetyl groups from

non-histone proteins. A key substrate of HDAC6 is α-tubulin, a major component of

microtubules, which are essential for intracellular transport, including axonal transport in
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neurons. By inhibiting HDAC6, ACY-775 increases the acetylation of α-tubulin, which is thought

to enhance the stability and function of microtubules, thereby improving axonal transport and

overall neuronal health. This targeted mechanism of action distinguishes ACY-775 from many

existing therapies for neurological and psychiatric disorders.

ACY-775 in Charcot-Marie-Tooth Disease: A Novel
Disease-Modifying Strategy
Charcot-Marie-Tooth disease is a group of inherited peripheral neuropathies with no approved

curative treatments. Current management focuses on supportive care, including physical and

occupational therapy, orthopedic devices, and pain management, to alleviate symptoms and

improve quality of life.

Preclinical studies in a mouse model of axonal CMT (CMT2) have demonstrated the potential

of ACY-775 to address the underlying pathology of the disease.

Comparative Efficacy Data: Preclinical CMT Model

Treatment
Group

Dosage

Motor Nerve
Conduction
Velocity
(MNCV)

Compound
Muscle Action
Potential
(CMAP)
Amplitude

Sensory Nerve
Action
Potential
(SNAP)
Amplitude

Vehicle (Control) - Reduced Reduced Reduced

ACY-775 3 mg/kg Increased Increased Increased

ACY-738 3 mg/kg Increased Increased Increased

ACY-1215 30 mg/kg Increased Increased Increased

Data from a preclinical study in a mouse model of CMT2. "Increased" indicates a statistically

significant improvement compared to the vehicle-treated control group.

These findings suggest that ACY-775, at a low dosage, can significantly improve both motor

and sensory nerve function in a preclinical model of CMT. The improvement in CMAP and
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SNAP amplitudes indicates enhanced axonal function and potentially reinnervation of

neuromuscular junctions.

Experimental Protocol: Nerve Conduction Velocity (NCV)
Measurement in a Mouse Model of CMT
Animal Model: A transgenic mouse model expressing a mutant form of a protein implicated in

human CMT2 is utilized.

Drug Administration: ACY-775 is administered intraperitoneally (IP) at a dose of 3 mg/kg daily

for a specified treatment period. A vehicle control group receives the same volume of the

vehicle solution.

Anesthesia: Mice are anesthetized using isoflurane to ensure immobility and minimize distress

during the procedure. Body temperature is maintained at 37°C using a heating pad.

Electrophysiological Recordings:

Stimulating Electrodes: Needle electrodes are placed subcutaneously to stimulate the sciatic

nerve at two points: proximally at the sciatic notch and distally at the ankle.

Recording Electrodes: Recording electrodes are inserted into the gastrocnemius muscle to

measure the compound muscle action potential (CMAP) for motor nerve conduction, and

near the sural nerve for sensory nerve action potential (SNAP).

Stimulation: A single supramaximal electrical pulse is delivered at each stimulation site.

Data Acquisition: The resulting electrical signals are recorded and analyzed to determine the

nerve conduction velocity (NCV), calculated as the distance between the two stimulation

points divided by the difference in latency of the evoked potentials. The amplitudes of the

CMAP and SNAP are also measured.

Statistical Analysis: Data from the ACY-775-treated group are compared to the vehicle-treated

control group using appropriate statistical tests, such as a t-test or ANOVA, to determine the

significance of any observed differences.
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Experimental workflow for NCV measurement.

ACY-775 in Depression: A Novel Mechanism for
Antidepressant Action
Established treatments for depression, such as Selective Serotonin Reuptake Inhibitors

(SSRIs), primarily work by increasing the levels of serotonin in the brain. While effective for

many, a significant portion of patients do not respond adequately to these treatments,

highlighting the need for novel therapeutic strategies.

ACY-775, through its inhibition of HDAC6, presents a new approach to treating depression.

Preclinical studies in mouse models have shown that ACY-775 exhibits antidepressant-like

effects.

Comparative Efficacy Data: Preclinical Depression
Model (Tail Suspension Test)
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Treatment Group Dosage
Immobility Time
(seconds)

% Reduction in
Immobility vs.
Vehicle

Vehicle (Control) - ~150 -

ACY-775 50 mg/kg ~75 ~50%

ACY-738 50 mg/kg ~80 ~47%

Citalopram (SSRI) 20 mg/kg ~60 ~60%

ACY-738 (5 mg/kg) +

Citalopram (0.5

mg/kg)

- ~70 ~53%

Data from a preclinical study using the tail suspension test in mice. Immobility time is an

indicator of a depressive-like state; a reduction in this time is indicative of an antidepressant

effect. The combination of a sub-effective dose of ACY-738 and citalopram showed a significant

antidepressant effect.

These results demonstrate that ACY-775 produces a significant antidepressant-like effect,

comparable to the established SSRI, citalopram. Furthermore, the data suggests a potential

synergistic effect when an HDAC6 inhibitor is combined with an SSRI, which could be a

promising strategy for treatment-resistant depression.

Experimental Protocol: Tail Suspension Test (TST) in
Mice
Animal Model: Standard laboratory mouse strains (e.g., C57BL/6) are used.

Drug Administration: ACY-775 is administered intraperitoneally (IP) at a dose of 50 mg/kg,

typically 30-60 minutes before the test. A vehicle control group and a positive control group

(e.g., an SSRI like citalopram) are included.

Test Apparatus: The apparatus consists of a box that is open on one side, with a hook or bar at

the top from which the mouse can be suspended.
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Procedure:

A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the

tip.

The mouse is then suspended by its tail from the hook or bar, ensuring it cannot escape or

touch any surfaces.

The behavior of the mouse is recorded for a period of 6 minutes.

The total time the mouse remains immobile (i.e., hanging passively without any struggle) is

measured.

Data Analysis: The immobility time for the ACY-775-treated group is compared to the vehicle

and positive control groups using statistical methods like ANOVA followed by post-hoc tests to

determine significant differences.
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Signaling pathway of ACY-775 action.

Conclusion and Future Directions
The preclinical data for ACY-775 in models of Charcot-Marie-Tooth disease and depression are

compelling. Its targeted mechanism of action, focusing on the restoration of microtubule

dynamics through HDAC6 inhibition, offers a novel and potentially more specific therapeutic
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approach compared to many existing treatments. The promising efficacy data in animal

models, both as a monotherapy and in combination with established drugs, warrants further

investigation.

Future research should focus on clinical trials to evaluate the safety and efficacy of ACY-775 in

patients with CMT and depression. For CMT, where no disease-modifying therapies exist, ACY-
775 could represent a significant breakthrough. For depression, it holds the potential to be a

new treatment option for patients who do not respond to current therapies, or as an adjunctive

treatment to enhance the efficacy of existing antidepressants. The scientific community eagerly

awaits the results of these future studies to determine the ultimate therapeutic value of this

innovative compound.

To cite this document: BenchChem. [evaluating ACY-775's therapeutic potential against
established treatments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586464#evaluating-acy-775-s-therapeutic-
potential-against-established-treatments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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